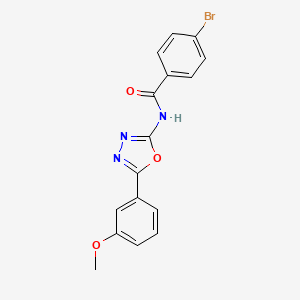
4-bromo-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-bromo-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, an oxadiazole group, and a methoxyphenyl group. The presence of these functional groups suggests that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and heterocycles. The bromine atom would add significant weight to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point .Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
The synthesis and characterization of new compounds with high singlet oxygen quantum yield, such as those involving oxadiazole derivatives, have shown potential in photodynamic therapy for cancer treatment. These compounds, through their good fluorescence properties and high singlet oxygen quantum yield, offer a promising avenue for Type II photosensitizers in cancer therapy. The research by Pişkin, Canpolat, and Öztürk (2020) details a zinc phthalocyanine derivative substituted with benzenesulfonamide groups containing Schiff base, highlighting its utility in photodynamic therapy due to its significant singlet oxygen generation capabilities (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Antimicrobial Activities
Oxadiazole derivatives have been synthesized and evaluated for their anticancer and antimicrobial properties. For instance, Salahuddin et al. (2014) synthesized 1,3,4-oxadiazole derivatives and assessed their in vitro anticancer activity against various cell lines, with certain compounds displaying significant activity against breast cancer cells (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014). Additionally, benzofuran-oxadiazole hybrids have been designed, synthesized, and tested for antimicrobial activity, revealing their potential as antimicrobial agents (Sanjeeva, Rao, Prasad, & Ramana, 2021).
Structural and Computational Studies
Structural and computational studies, such as those involving crystal structure analysis and density functional theory (DFT) calculations, offer insights into the reactivity and interaction of oxadiazole derivatives. Kumara et al. (2017) synthesized new oxadiazole compounds and performed X-ray diffraction studies along with DFT calculations to understand their electrophilic and nucleophilic sites (Kumara, Harish, Shivalingegowda, Tandon, Mohana, & Lokanath, 2017).
Nematocidal Activity
Novel oxadiazole derivatives have been synthesized and evaluated for their nematocidal activities against specific pests, indicating their potential application in agricultural pest management. The work by Liu, Wang, Zhou, and Gan (2022) exemplifies the synthesis of oxadiazole derivatives with significant activity against Bursaphelenchus xylophilus (Liu, Wang, Zhou, & Gan, 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-bromo-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3/c1-22-13-4-2-3-11(9-13)15-19-20-16(23-15)18-14(21)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAYZJJRICKQFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2417250.png)
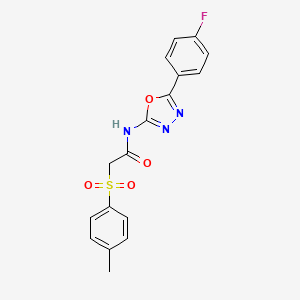
![2-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2417256.png)
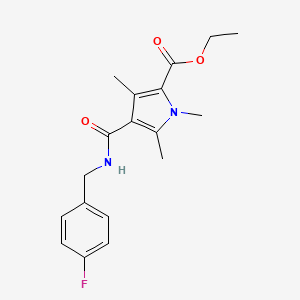
![Ethyl 2-[6-(2-methoxy-5-methylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2417259.png)
![6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2417261.png)
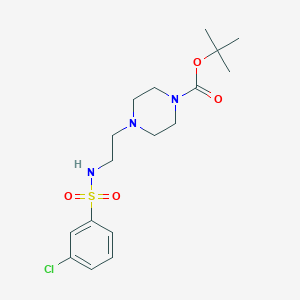
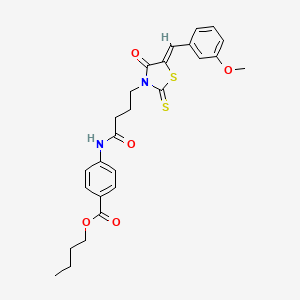
![Ethyl 2-[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetate](/img/structure/B2417266.png)

![2-((4-chlorophenyl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2417268.png)
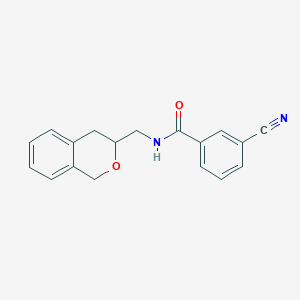
![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2417270.png)
![(4-(3-(1H-pyrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2417272.png)